2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde

Description

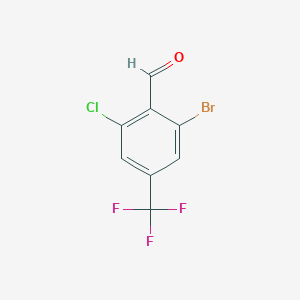

2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde is a halogenated benzaldehyde derivative with a molecular formula C₈H₃BrClF₃O. Its structure features a benzaldehyde core substituted with bromine (Br) at position 2, chlorine (Cl) at position 6, and a trifluoromethyl (-CF₃) group at position 2. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance electrophilicity and reactivity in cross-coupling reactions.

Properties

IUPAC Name |

2-bromo-6-chloro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZMNFUCJMHOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde typically involves the bromination and chlorination of a suitable benzaldehyde precursor, followed by the introduction of the trifluoromethyl group. One common method involves the following steps:

Bromination: The starting material, such as 4-(trifluoromethyl)benzaldehyde, is brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).

Chlorination: The brominated intermediate is then chlorinated using chlorine (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2) under controlled conditions.

Purification: The final product is purified through recrystallization or column chromatography to obtain high purity this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) can replace the halogens.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can convert the aldehyde to a carboxylic acid.

Major Products

Substitution: Products include substituted benzaldehydes with different functional groups.

Oxidation: The major product is 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid.

Reduction: The major product is 2-Bromo-6-chloro-4-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique substituents.

Medicine: It serves as a building block for the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-bromo-6-chloro-4-(trifluoromethyl)benzaldehyde with structurally analogous halogenated benzaldehydes and related intermediates:

Key Comparisons:

Electrophilicity and Reactivity :

- The trifluoromethyl group in This compound significantly increases electrophilicity at the aldehyde position compared to methyl (-CH₃) or halogens alone, making it more reactive toward nucleophiles like amines or Grignard reagents .

- In contrast, 4-(bromomethyl)benzaldehyde (CAS 51359-78-5) exhibits reactivity primarily through its bromomethyl group, enabling alkylation or polymerization reactions .

Steric and Electronic Effects :

- The trifluoromethyl group (-CF₃) in the target compound provides steric bulk and strong electron-withdrawing effects, which may hinder certain reactions (e.g., meta-directing substitutions) compared to less bulky analogs like 2-chloro-4-bromobenzaldehyde .

- 2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde (CAS 2368909-40-2) combines halogen diversity with a methyl group, balancing lipophilicity and reactivity for drug discovery .

Toxicity and Safety: Limited toxicological data exist for halogenated benzaldehydes. For example, 4-(bromomethyl)benzaldehyde lacks comprehensive safety studies, necessitating precautionary handling (e.g., eye/skin protection) . Similar precautions likely apply to the target compound.

Biological Activity

2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of bromine, chlorine, and trifluoromethyl substituents. Its unique chemical structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C8H3BrClF3O. The presence of electron-withdrawing groups such as trifluoromethyl and halogens can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors, influencing signal transduction pathways.

- Antimicrobial Properties : There are indications that similar compounds exhibit antimicrobial activity, suggesting potential applications in treating infections.

Antimicrobial Activity

A study investigated the antimicrobial properties of various substituted benzaldehydes, including this compound. The results indicated moderate activity against several bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 64 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using various cancer cell lines to evaluate the potential anticancer activity of the compound. Results showed that at higher concentrations, it induced apoptosis in specific cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF7 | 25 | Cell cycle arrest at G1 phase |

Case Study 1: Structure-Activity Relationship (SAR)

A recent study focused on the structure-activity relationship of halogenated benzaldehydes. It was found that the introduction of trifluoromethyl groups enhances lipophilicity, which correlates with increased membrane permeability and biological activity. The study highlighted that compounds with similar structures exhibited enhanced potency against specific cancer cell lines.

Case Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The study suggested that the compound may inhibit angiogenesis, a critical process in tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.